molecular formula C10H12O2 B13326285 4-(1-Methoxyethyl)benzaldehyde

4-(1-Methoxyethyl)benzaldehyde

Cat. No.: B13326285
M. Wt: 164.20 g/mol
InChI Key: IYLRRLWFMIMCLP-UHFFFAOYSA-N
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Description

4-(1-Methoxyethyl)benzaldehyde is an organic compound with the molecular formula C10H12O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 1-methoxyethyl group at the para position. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1-Methoxyethyl)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzaldehyde with 1-methoxyethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methoxyethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(1-Methoxyethyl)benzoic acid

    Reduction: 4-(1-Methoxyethyl)benzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives

Scientific Research Applications

4-(1-Methoxyethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 4-(1-Methoxyethyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxyethyl group can also influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound, lacking the methoxyethyl group.

    4-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methoxyethyl group.

    4-Ethylbenzaldehyde: Similar structure but with an ethyl group instead of a methoxyethyl group.

Uniqueness

4-(1-Methoxyethyl)benzaldehyde is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and interaction with biological molecules. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

4-(1-methoxyethyl)benzaldehyde

InChI

InChI=1S/C10H12O2/c1-8(12-2)10-5-3-9(7-11)4-6-10/h3-8H,1-2H3

InChI Key

IYLRRLWFMIMCLP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C=O)OC

Origin of Product

United States

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